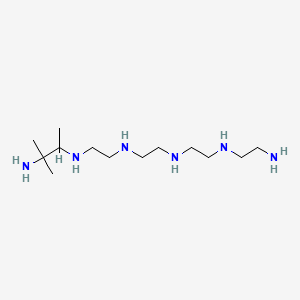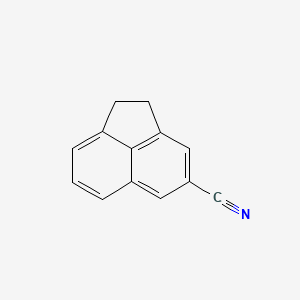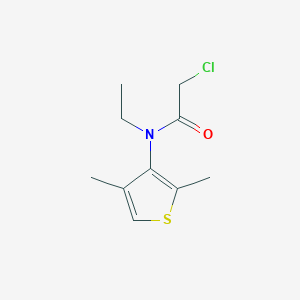
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide is an organochlorine compound that belongs to the class of aromatic amides. It is characterized by the presence of a 2-chloroacetamide group substituted by a 2,4-dimethylthiophen-3-yl and an ethyl group at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide typically involves the reaction of 2,4-dimethylthiophen-3-amine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted amides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
科学的研究の応用
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Dimethenamid: A related compound with similar structural features and applications.
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide: Another structurally similar compound with comparable properties.
Uniqueness
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
87685-23-2 |
|---|---|
分子式 |
C10H14ClNOS |
分子量 |
231.74 g/mol |
IUPAC名 |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-ethylacetamide |
InChI |
InChI=1S/C10H14ClNOS/c1-4-12(9(13)5-11)10-7(2)6-14-8(10)3/h6H,4-5H2,1-3H3 |
InChIキー |
MKWSIEOEOZUVGM-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=C(SC=C1C)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)
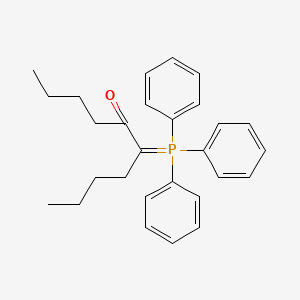
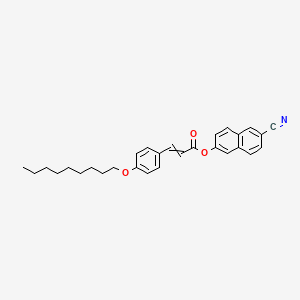

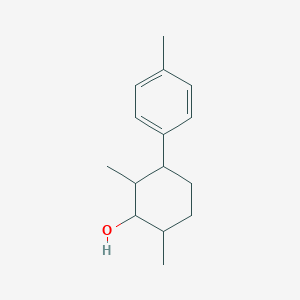

![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
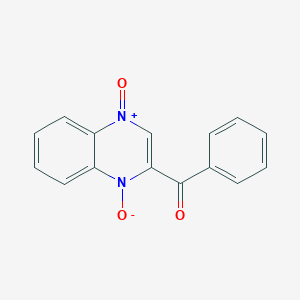

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
